5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-
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Overview
Description
2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one is a heterocyclic compound belonging to the oxazolone family. These compounds are known for their diverse chemical reactivity and have been extensively studied for their applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one typically involves the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxazolone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazolone derivatives.
Scientific Research Applications
2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for understanding enzyme mechanisms.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one can be compared with other oxazolone derivatives, such as:
- 2-phenyl-4-((methylamino)methylene)oxazol-5(4h)-one
- 2-phenyl-4-((ethylamino)methylene)oxazol-5(4h)-one
- 2-phenyl-4-((butylamino)methylene)oxazol-5(4h)-one
These compounds share similar chemical structures but differ in the substituents attached to the oxazolone ring. The unique phenylamino group in 2-phenyl-4-((phenylamino)methylene)oxazol-5(4h)-one contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
59262-06-5 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-phenyl-4-(phenyliminomethyl)-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H12N2O2/c19-16-14(11-17-13-9-5-2-6-10-13)18-15(20-16)12-7-3-1-4-8-12/h1-11,19H |
InChI Key |
BNATYEFQCUHVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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